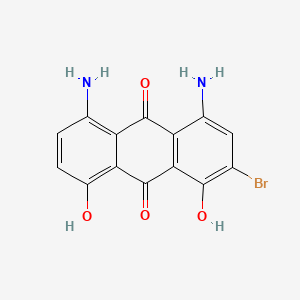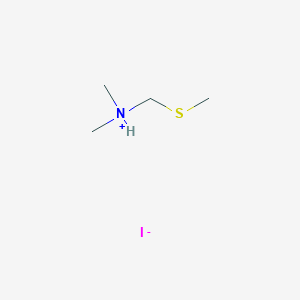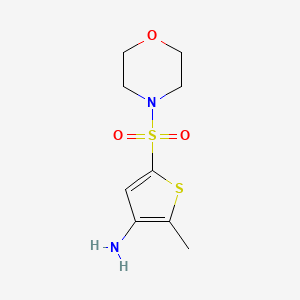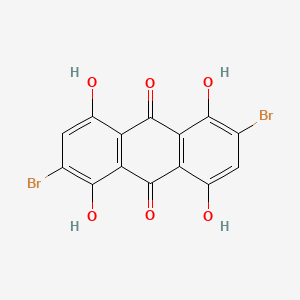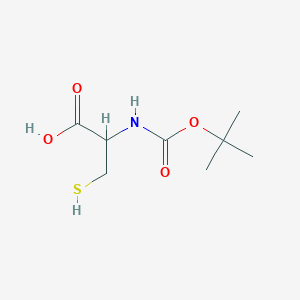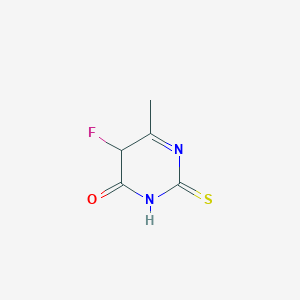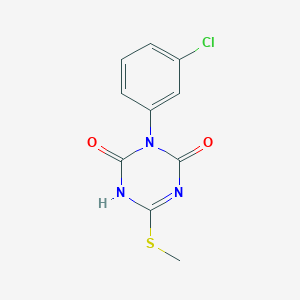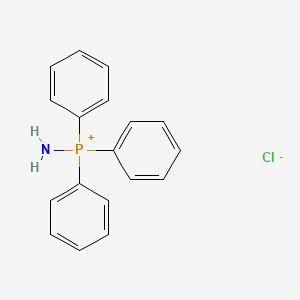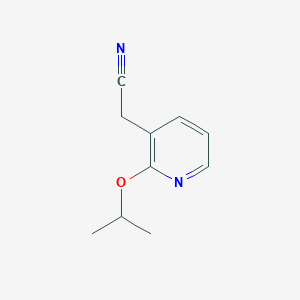
tert-Butyl 4-bromo-5-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The 3-position of the indole is formylated using the Vilsmeier-Haack reaction, resulting in the formation of a formyl group.
Protection: The formyl group is then protected by converting it into a tert-butyl ester.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-5-methylindoline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the indoline ring.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoline derivatives, while oxidation can produce indole derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-5-methylindoline-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions involving indoline derivatives.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is not well-documented. indoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through different pathways. The specific mechanism by which this compound exerts its effects would depend on its structure and the nature of the biological target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromoindoline-1-carboxylate: Similar structure but lacks the methyl group at the 5-position.
tert-Butyl 5-methylindoline-1-carboxylate: Similar structure but lacks the bromine atom at the 4-position.
tert-Butyl 4-chloro-5-methylindoline-1-carboxylate: Similar structure but has a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
tert-Butyl 4-bromo-5-methylindoline-1-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indoline ring. This unique combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl 4-bromo-5-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
DLDOJWSMKUEXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)
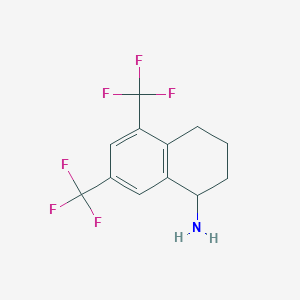
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

